molecular formula C12H11N3O B8776070 N-Acetyl 3-(5-pyrimidyl)aniline

N-Acetyl 3-(5-pyrimidyl)aniline

Cat. No.: B8776070
M. Wt: 213.23 g/mol
InChI Key: FQMNGUKCFGZZKA-UHFFFAOYSA-N
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Description

N-Acetyl 3-(5-pyrimidyl)aniline is a substituted aniline derivative featuring a pyrimidine ring at the meta position of the aromatic amine, which is further acetylated at the nitrogen atom. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The acetyl group serves as a protective moiety, enhancing stability during synthetic procedures while the pyrimidyl substituent contributes to π-π stacking interactions and hydrogen bonding capabilities.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(3-pyrimidin-5-ylphenyl)acetamide

InChI

InChI=1S/C12H11N3O/c1-9(16)15-12-4-2-3-10(5-12)11-6-13-8-14-7-11/h2-8H,1H3,(H,15,16)

InChI Key

FQMNGUKCFGZZKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Protective Group Efficiency : N-Acetyl derivatives (e.g., [14a]) exhibit higher deprotection yields (89%) compared to N-propionyl (57%) or N-Boc analogs (83%) under similar conditions, indicating superior acetyl group stability and ease of removal .
  • Pyrimidine vs. Other Heterocycles : The pyrimidyl group in N-Acetyl 3-(5-pyrimidyl)aniline enhances electron-deficient character, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, isoxazole-containing analogs (e.g., 6d in ) display lower yields (49%) due to competing side reactions .
  • Chlorinated Pyrimidine Analogs : Compounds like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (m/z 245) exhibit higher electrophilicity, enabling cross-coupling reactions, but may require harsher conditions compared to acetyl-protected derivatives .

Reactivity and Functional Group Interactions

  • Nitrosoaniline Derivatives : highlights nitroso-functionalized anilines (e.g., 2c–2l), which demonstrate distinct reactivity, such as redox activity and participation in diazo-coupling reactions. However, the nitroso group introduces instability under acidic conditions, unlike the acetyl group in this compound, which remains inert .
  • Electronic Effects : The acetyl group in this compound withdraws electron density via resonance, activating the pyrimidine ring for nucleophilic attack. This contrasts with electron-donating groups (e.g., methoxy in 2d) in nitrosoanilines, which deactivate the ring .

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